molecular formula C8H7BrF2O B6315285 1-Bromo-3-(difluoromethoxy)-5-methylbenzene CAS No. 1261859-71-5

1-Bromo-3-(difluoromethoxy)-5-methylbenzene

Cat. No.: B6315285
CAS No.: 1261859-71-5
M. Wt: 237.04 g/mol
InChI Key: UBPUHAFKNSTHEK-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-5-methylbenzene is a chemical compound with the linear formula C7H4BrF3O . It has a molecular weight of 223.01 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H . This indicates that the molecule contains a bromine atom (Br) and a difluoromethoxy group (OCHF2) attached to a benzene ring.


Physical and Chemical Properties Analysis

This compound has a boiling point of 196-197°C . Its density is 1.585 g/mL at 25°C . The refractive index n20/D is 1.502 (lit.) .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Bromo-3-(difluoromethoxy)-5-methylbenzene is a compound that could theoretically serve as a versatile intermediate in organic synthesis. Compounds with bromo, difluoromethoxy, and methyl groups on a benzene ring are valuable in synthesizing more complex molecules due to their reactive sites. For instance, brominated aromatic compounds are pivotal in cross-coupling reactions, enabling the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Similarly, difluoromethoxy-substituted benzenes can be used to introduce fluorine-containing groups into molecules, enhancing their biological activity or physical properties (R. Aitken et al., 2016).

Photodissociation Studies

The study of photodissociation in bromofluorobenzenes, including compounds structurally related to this compound, helps understand their behavior under UV light. Such studies are crucial in fields like atmospheric chemistry, where the photolysis of brominated compounds can affect atmospheric composition and contribute to photochemical smog formation (O. Borg, 2007).

Materials Chemistry

Compounds with bromo and difluoromethoxy groups have found applications in materials science, particularly in the development of new polymers and liquid crystals. These materials are crucial in various technologies, including displays, sensors, and advanced coatings. The specific chemical functionalities of such compounds allow for the fine-tuning of material properties, such as thermal stability, solubility, and electronic characteristics (Z. He-ping, 2005).

Thermophysical Properties

The study of thermophysical properties of halogen-substituted methylbenzenes, including those similar to this compound, provides valuable insights into their behavior in different conditions. Understanding these properties is essential for their application in chemical processes where temperature and pressure conditions can significantly affect the outcome. Such studies can lead to the development of more efficient processes in chemical manufacturing and petrochemical industries (S. Verevkin et al., 2015).

Safety and Hazards

The compound is classified as a combustible liquid . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUHAFKNSTHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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